Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate
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Overview
Description
Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate is an organic compound with the molecular formula C18H17BrO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and an ethyl acetate group
Preparation Methods
The synthesis of ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate typically involves multiple steps. One common method includes the bromination of phenanthrene derivatives followed by esterification. The reaction conditions often require the use of reagents such as N-bromosuccinimide (NBS) for bromination and ethanol for esterification . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the phenanthrene core play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate can be compared with other phenanthrene derivatives and brominated organic compounds. Similar compounds include:
Ethyl 2-bromo-(4-bromophenyl)acetate: Another brominated ester with different substitution patterns.
Phenanthrene-9-carboxylic acid: A phenanthrene derivative with a carboxylic acid group instead of an ethyl acetate group.
7-bromo-9,10-dihydrophenanthrene: A simpler brominated phenanthrene without the ethyl acetate group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17BrO2 |
---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate |
InChI |
InChI=1S/C18H17BrO2/c1-2-21-18(20)10-12-3-7-16-13(9-12)4-5-14-11-15(19)6-8-17(14)16/h3,6-9,11H,2,4-5,10H2,1H3 |
InChI Key |
CDKSEFFRIVIFLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)Br |
Origin of Product |
United States |
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